2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspirodecanones involves intricate organic reactions. For instance, Caroon et al. (1981) explored the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, indicating a method for preparing these compounds for potential antihypertensive agents (Caroon et al., 1981). Adib et al. (2008) described an efficient one-pot synthesis for 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, showcasing the versatility in synthesizing diazaspirodecanone derivatives (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecanones is characterized by a spiro arrangement, where a diaza component is integrated into a decane ring. Chiaroni et al. (2000) analyzed two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, providing insights into the molecular configuration of similar structures (Chiaroni et al., 2000).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions due to their unique structural features. Konovalova et al. (2013) studied the recyclization of a furan-dione with azaspiro[4.5]decane derivatives, indicating the reactivity of these compounds in different chemical environments (Konovalova et al., 2013).
Physical Properties Analysis
The physical properties of diazaspirodecanones, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. The work of Chiaroni et al. (2000) also sheds light on the physical aspects of these compounds, especially regarding their crystalline forms (Chiaroni et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential interactions with other molecules, are key aspects of diazaspirodecanones. Pardali et al. (2021) provided a simple and cost-effective synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the chemical behavior and potential of diazaspirodecanone derivatives (Pardali et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-methyl-8-[4-(5-methylfuran-2-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-3-8-18(26-15)16-4-6-17(7-5-16)20(25)23-11-9-21(10-12-23)13-19(24)22(2)14-21/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMURKGTFSDEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)N(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.